molecular formula C23H24N2O5 B11593237 Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11593237
M. Wt: 408.4 g/mol
InChI Key: DHPXZGBISPJLSI-UHFFFAOYSA-N
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Description

Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a diethyl ester group and an amino group attached to a methoxy-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino group and the esterification of the carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

Diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate include other quinoline derivatives, such as:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • Quinolin-2,4-dione derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. These properties can be leveraged for specific applications, making the compound a valuable tool in various research and industrial contexts.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

diethyl 4-(2-methoxy-5-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H24N2O5/c1-5-29-22(26)15-8-9-18-16(12-15)21(17(13-24-18)23(27)30-6-2)25-19-11-14(3)7-10-20(19)28-4/h7-13H,5-6H2,1-4H3,(H,24,25)

InChI Key

DHPXZGBISPJLSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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